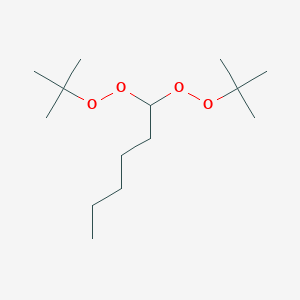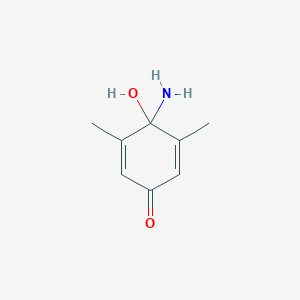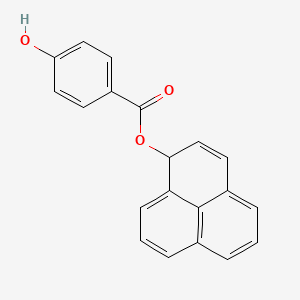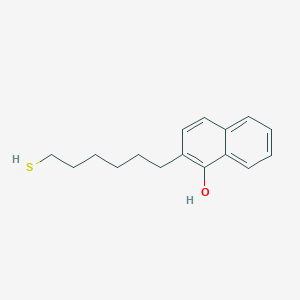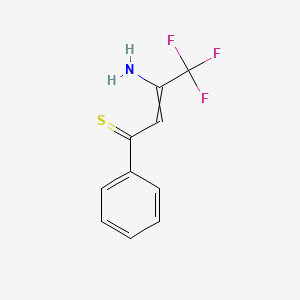![molecular formula C9H14N2 B14353528 2-[2-(Aminomethyl)phenyl]ethan-1-amine CAS No. 90565-21-2](/img/structure/B14353528.png)
2-[2-(Aminomethyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Aminomethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of phenethylamine, featuring an additional aminomethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves the reductive amination of 2-(aminomethyl)benzaldehyde with ethylamine.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is alkylated with 2-(bromomethyl)benzene, followed by hydrazinolysis to yield the desired amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH3CN, LiAlH4
Substitution Reagents: NBS, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary and secondary amines
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2-[2-(Aminomethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various signaling pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound, lacking the additional aminomethyl group.
2-Phenylethylamine: A similar compound with a different substitution pattern on the benzene ring.
Benzylamine: Another related compound with an aminomethyl group directly attached to the benzene ring.
Uniqueness
2-[2-(Aminomethyl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethylamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
90565-21-2 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H14N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10-11H2 |
Clé InChI |
JUTSLNNVUDLPLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
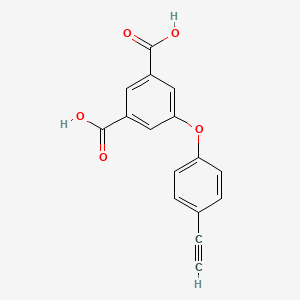
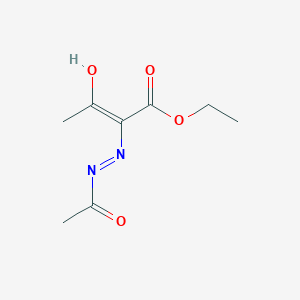
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)

